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Compound of Interest

Compound Name:
2,5-Dioxopyrrolidin-1-yl 6-

bromohexanoate

Cat. No.: B11718843 Get Quote

A Note on Chemical Identification: This guide addresses the properties and uses of chemical

compounds relevant to drug development and biochemical research. The initial query for CAS

Number 42014-54-0 identifies the compound 2,5-dioxopyrrolidin-1-yl 6-bromohexanoate, a

bifunctional linker used in bioconjugation. However, searches related to pharmaceutical

development often lead to 4-(4-Chlorophenyl)-4-hydroxypiperidine, which has a different CAS

Number, 39512-49-7. Given the profound relevance of the latter to drug development

professionals, this guide provides a comprehensive analysis of both compounds, with a primary

focus on the pharmacologically significant 4-(4-Chlorophenyl)-4-hydroxypiperidine.

Part 1: 4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS
39512-49-7): A Cornerstone Intermediate in
Neuropharmacology
This section provides a detailed exploration of 4-(4-Chlorophenyl)-4-hydroxypiperidine, a critical

building block in the synthesis of numerous therapeutic agents and a key metabolite in

neuropharmacological studies.

Core Chemical Identity and Physicochemical Properties
4-(4-Chlorophenyl)-4-hydroxypiperidine, also known as 4-(4-Chlorophenyl)-4-piperidinol, is a

heterocyclic compound belonging to the phenylpiperidine class. Its structure features a
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piperidine ring substituted with a hydroxyl group and a 4-chlorophenyl group at the same

carbon position. This unique arrangement is fundamental to its utility in medicinal chemistry.

Property Value Source(s)

CAS Number 39512-49-7 [1]

Molecular Formula C₁₁H₁₄ClNO [1][2][3]

Molecular Weight 211.69 g/mol [1][2]

IUPAC Name
4-(4-chlorophenyl)piperidin-4-

ol
[1]

Synonyms

4-(4-Chlorophenyl)-4-

piperidinol, Haloperidol

metabolite I, CPHP

[2][4]

Appearance

White to almost white or

creamy-white crystalline

powder

[2][3]

Melting Point 137-140 °C (lit.) [3]

Water Solubility 340 mg/L (20 ºC) [3]

Storage Temperature
Room Temperature, keep in a

dark, dry place
[3]

Strategic Importance in Pharmaceutical Synthesis
4-(4-Chlorophenyl)-4-hydroxypiperidine is not an end-product therapeutic but rather a pivotal

intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[2] Its

structural components are strategically leveraged by medicinal chemists. The chlorophenyl

group enhances lipophilicity, which can improve a drug's ability to cross biological membranes

and potentially increase its bioavailability.[2] The hydroxypiperidine moiety provides a reactive

handle for building larger molecular scaffolds.[2]

This compound serves as a documented building block for several classes of drugs:
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Antipsychotics: It is famously used in the synthesis of Haloperidol, a butyrophenone

antipsychotic medication for treating schizophrenia and psychosis.[4]

Opioid Receptor Agonists: It is a key precursor for Loperamide, a widely used anti-diarrheal

agent that acts on μ-opioid receptors in the gut.[3][4]

Analgesics and Antidepressants: Its derivatives have been synthesized and investigated for

their potential analgesic and hypotensive activities.[2][5]

The general synthetic approach involves utilizing the secondary amine of the piperidine ring for

further substitution to create diverse derivatives with varied pharmacological effects.[5]

Starting Materials

Core Synthesis

API Synthesis

N-(tert-Butoxycarbonyl)-4-piperidone

Grignard Reaction
(e.g., with 4-Chlorophenylmagnesium bromide)

4-Bromochlorobenzene

Forms Grignard reagent

4-(4-Chlorophenyl)-4-hydroxypiperidine
(CAS 39512-49-7)

Followed by deprotection

Haloperidol (Antipsychotic)

Further alkylation
& substitution

Loperamide (Antidiarrheal)

Further alkylation
& substitution

Novel Analgesics

N-substitution
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Caption: Synthetic utility of 4-(4-Chlorophenyl)-4-hydroxypiperidine.

Pharmacological and Metabolic Profile
Beyond its role in synthesis, 4-(4-Chlorophenyl)-4-hydroxypiperidine holds significant biological

relevance as a known human metabolite of the antipsychotic drug Haloperidol.[1] The

metabolism of Haloperidol involves the reduction of a ketone group to a hydroxyl group,

forming reduced Haloperidol, which is then metabolized to this piperidine derivative.[1]

Neuroscience Research: Because it is a metabolite of a major antipsychotic, the compound

is used in neuroscience research to understand the complete pharmacological and

toxicological profile of Haloperidol.[2] Some studies suggest that this metabolite may

contribute to the side effects or overall therapeutic action of the parent drug.

Receptor Studies: It is employed in biochemical assays to investigate neurotransmitter

systems and evaluate the activity of enzymes and receptors, providing insights into drug-

receptor interactions and biological pathways.[2]

Analytical Methodologies for Quantification
Accurate quantification of 4-(4-Chlorophenyl)-4-hydroxypiperidine in biological samples (e.g.,

plasma, urine, tissue homogenates) is crucial for pharmacokinetic and toxicology studies of

Haloperidol. Several analytical methods have been developed for this purpose.

Protocol: Quantification in Rat Biological Samples via HPLC with Fluorescence Detection

This protocol is based on a method described for sensitive determination in rat plasma and

tissue.

Sample Preparation & Extraction:

To 100 µL of the biological sample (plasma or tissue homogenate), add an internal

standard.

Perform a basic liquid-liquid extraction by adding a suitable buffer (e.g., borate buffer, pH

9.0) and an organic solvent (e.g., heptane-isoamyl alcohol).
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Vortex mix thoroughly and centrifuge to separate the organic and aqueous layers.

Transfer the organic layer to a clean tube.

Back-Extraction:

Add a dilute acid solution (e.g., 0.05 M HCl) to the organic phase.

Vortex and centrifuge. The analyte will move into the aqueous (acid) phase.

Discard the organic layer.

Derivatization:

Make the acidic phase basic again.

Add a derivatizing agent, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which

reacts with the secondary amine of the piperidine ring.

Incubate the mixture (e.g., at 60°C for 2 minutes) to allow the reaction to complete. This

step attaches a fluorescent tag to the analyte, enabling highly sensitive detection.

HPLC Analysis:

Inject the derivatized sample into an HPLC system equipped with a fluorescence detector.

Use a suitable reversed-phase column (e.g., C18) and a mobile phase gradient to achieve

separation.

Quantify the analyte by comparing its peak area to that of the internal standard.
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Caption: Workflow for analyzing CPHP in biological samples.
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Safety and Handling
Regulatory and safety information is critical for handling this compound in a research setting.

Hazard Identification: The compound is classified as harmful if swallowed, causes skin

irritation, may cause an allergic skin reaction, causes serious eye damage, and is harmful to

aquatic life with long-lasting effects.[3]

GHS Signal Word: Danger[3]

Precautionary Statements: Researchers should avoid breathing dust, avoid release to the

environment, wear protective gloves, eye protection, and face protection. In case of contact

with eyes, rinse cautiously with water for several minutes and immediately call a poison

center or doctor.

Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type

N95), safety glasses, and chemical-resistant gloves.

Part 2: 2,5-dioxopyrrolidin-1-yl 6-bromohexanoate
(CAS 42014-54-0): A Versatile Bioconjugation Linker
This section details the properties and applications of the compound correctly identified by CAS

number 42014-54-0, a valuable tool in modern biotechnology and targeted drug delivery.

Chemical Identity and Properties
This molecule is a hetero-bifunctional crosslinker. It contains two distinct reactive groups at

opposite ends of a six-carbon alkane chain, allowing for the sequential conjugation of different

molecules.[6]
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Property Value Source(s)

CAS Number 42014-54-0 [6][7][8]

Molecular Formula C₁₀H₁₄BrNO₄ [6][7][8]

Molecular Weight 292.1 g/mol [6][7]

Description

An alkane linker with a terminal

bromide and an N-

hydroxysuccinimide (NHS)

ester.

[6]

Storage Condition -20°C [6]

Core Applications in Biotechnology
The utility of this linker stems from its two reactive ends:

NHS Ester: This group reacts efficiently and specifically with primary amines (-NH₂) found on

proteins (e.g., the side chain of lysine residues) and amine-modified oligonucleotides to form

stable amide bonds.[6]

Terminal Bromide: Bromine is an excellent leaving group, making this end of the molecule

susceptible to nucleophilic substitution reactions. It can be used to attach the linker to other

molecules, such as those containing thiol groups.[6]

This dual reactivity makes it a valuable reagent in:

Drug Delivery: It can be used in the construction of lipid nanoparticles (LNPs) for delivering

nucleic acid drugs like siRNA and mRNA.[9] The linker can attach targeting ligands or other

functional molecules to the lipid surface.

Bioconjugation: It is used to label proteins and other amine-containing biomolecules for

detection or further modification.[6]

PROTAC and ADC Development: In the development of Proteolysis Targeting Chimeras

(PROTACs) and Antibody-Drug Conjugates (ADCs), linkers like this are essential for
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connecting the targeting moiety (e.g., antibody) to the payload (e.g., cytotoxic drug or E3

ligase binder).[6]

Amine-Containing Molecule Nucleophile-Containing Molecule

NHS Ester (CH₂)₆ Br

Protein-NH₂

Amide bond formation

Drug-SH

Nucleophilic substitution

Click to download full resolution via product page

Caption: Bifunctional reactivity of CAS 42014-54-0.

Generalized Experimental Workflow: Protein Labeling
The following is a generalized protocol for labeling a protein with an amine-reactive NHS ester.

Buffer Preparation: Dissolve the protein in an amine-free buffer at a slightly alkaline pH

(typically pH 7.2-8.5), such as phosphate-buffered saline (PBS). Buffers containing primary

amines (e.g., Tris) must be avoided as they will compete for reaction with the NHS ester.

Reagent Preparation: Immediately before use, dissolve the 2,5-dioxopyrrolidin-1-yl 6-
bromohexanoate linker in a dry, water-miscible organic solvent like dimethyl sulfoxide

(DMSO).

Conjugation Reaction: Add a molar excess of the dissolved linker to the protein solution. The

optimal molar ratio (linker:protein) must be determined empirically but often ranges from 5:1

to 20:1.

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours

at 4°C, with gentle stirring.
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Quenching (Optional): The reaction can be stopped by adding a small molecule with a

primary amine, such as Tris or glycine, to consume any unreacted NHS ester.

Purification: Remove excess, unreacted linker and byproducts from the labeled protein using

dialysis, size-exclusion chromatography, or another suitable purification method.

Conclusion
While both 4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7) and 2,5-
dioxopyrrolidin-1-yl 6-bromohexanoate (CAS 42014-54-0) are valuable chemical tools, they

serve distinct purposes in the fields of pharmaceutical and biotechnological research. The

former is a fundamental building block and metabolite in neuropharmacology, essential for the

synthesis and study of centrally acting drugs. The latter is a versatile molecular linker, enabling

the precise construction of complex bioconjugates and advanced drug delivery systems. A

clear understanding of their respective properties and applications is paramount for

researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11718843#cas-number-42014-54-0-properties-and-
uses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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